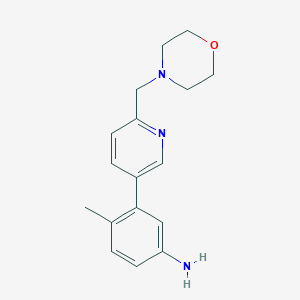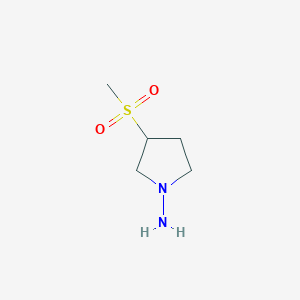![molecular formula C13H15ClN4O2 B13875378 4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine CAS No. 1353971-22-8](/img/structure/B13875378.png)
4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes a pyridazine ring fused with a pyridine ring, which is further substituted with a chloropyridine moiety and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine . This reaction is carried out in ethanol with boiling, using sodium ethylate as a catalyst. The reaction is monitored by thin-layer chromatography (TLC) and is usually completed within a few hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyridine moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding pyridazinone derivatives.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of novel materials with unique electronic properties.
Biological Studies: The compound is investigated for its antimicrobial and antiviral activities.
作用機序
The mechanism of action of 4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine involves its interaction with specific molecular targets. For instance, in anticancer studies, it is known to inhibit tyrosine kinases, which are enzymes that play a crucial role in cell signaling and growth . By inhibiting these enzymes, the compound can effectively halt the proliferation of cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
類似化合物との比較
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridopyridazine share a similar core structure and exhibit comparable biological activities.
Pyridine Derivatives: Compounds such as chloropyridine and pyridylmorpholine also share structural similarities and are used in similar applications.
Uniqueness
4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine is unique due to its specific combination of a pyridazine ring fused with a pyridine ring and further substituted with a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
1353971-22-8 |
|---|---|
分子式 |
C13H15ClN4O2 |
分子量 |
294.74 g/mol |
IUPAC名 |
4-[2-(1-chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine |
InChI |
InChI=1S/C13H15ClN4O2/c14-12-10-1-2-15-9-11(10)13(17-16-12)20-8-5-18-3-6-19-7-4-18/h1-2,9H,3-8H2 |
InChIキー |
RUCHOMNKSUIUII-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCOC2=NN=C(C3=C2C=NC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(5-Bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)ethanone](/img/structure/B13875305.png)


![6-[4-(Hydroxymethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B13875322.png)
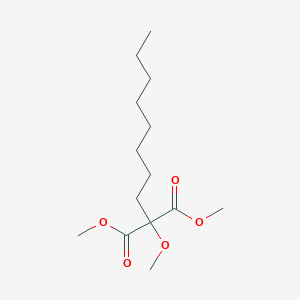

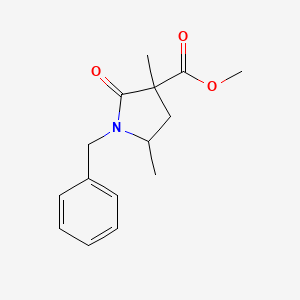
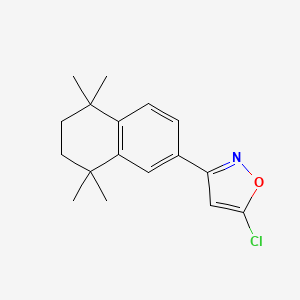
![[1-[3-(4-Aminophenoxy)propyl]piperidin-4-yl]methanol](/img/structure/B13875357.png)
![Methyl 2-[(5-chloropyridine-2-carbonyl)amino]-4-methylbenzoate](/img/structure/B13875358.png)
